molecular formula C16H12BrNO3 B2931512 N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide CAS No. 2034341-86-9

N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide

Cat. No.: B2931512
CAS No.: 2034341-86-9
M. Wt: 346.18
InChI Key: SYCRGACGQPWFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bifuran]-5-ylmethyl)-3-bromobenzamide is a benzamide derivative featuring a 3-bromo-substituted aromatic ring linked via an amide bond to a [2,3'-bifuran]-5-ylmethyl group. The bifuran moiety consists of two fused furan rings connected at the 2 and 3' positions, with a methylene group at the 5-position for amide bond formation. Synthesis likely follows standard amide coupling protocols, such as those employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) .

Properties

IUPAC Name

3-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-13-3-1-2-11(8-13)16(19)18-9-14-4-5-15(21-14)12-6-7-20-10-12/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRGACGQPWFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bifuran derivative with a bromobenzamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired bifuran derivative . This intermediate can then be reacted with 3-bromobenzoyl chloride under appropriate conditions to form N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can be employed to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding benzamide derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of the corresponding benzamide derivative.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various biological receptors, potentially inhibiting or activating specific pathways. The bromobenzamide structure may also contribute to its binding affinity and specificity towards certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly impact physicochemical and biological properties. Key comparisons include:

  • 3-Bromo vs. 2-Trifluoromethyl (): Electronic Effects: The 3-bromo substituent exerts moderate electron-withdrawing effects via inductive mechanisms, while the 2-trifluoromethyl group (CF₃) is a stronger electron-withdrawing group due to its electronegativity and resonance effects. This difference may influence the amide’s acidity, with the trifluoromethyl analog exhibiting a higher predicted pKa (13.15 ± 0.46) . Steric and Solubility Effects: Bromine’s larger atomic radius (1.85 Å vs.
  • 3-Bromo vs. 5-Bromo (): Positional Isomerism: The 5-bromo-substituted benzamide (e.g., 2-amino-N-substituted-5-bromobenzamide) includes an additional amino group at position 2, enhancing hydrogen-bonding capacity and aqueous solubility compared to the 3-bromo analog .

N-Substituent Variations

The [2,3'-bifuran]-5-ylmethyl group distinguishes the target compound from other N-substituted benzamides:

  • Bifuran vs. Bipyridine-containing compounds (e.g., N-([2,3′-bipyridin]-5-ylmethyl)-9-isopropylpurin-6-amine) exhibit strong binding to kinase targets due to their planar, conjugated systems .
  • Bifuran vs. Cyclohexyl/Benzyl () :

    • Lipophilicity : The bifuran substituent’s conjugated structure may increase lipophilicity compared to cyclohexyl (aliphatic) or benzyl (aromatic) groups, affecting membrane permeability and metabolic stability .

Physicochemical Properties and Predicted Data

Table 1 summarizes inferred properties of N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide alongside analogous compounds:

Compound Name Substituent (Benzamide) N-Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound 3-Br [2,3'-Bifuran]-5-ylmethyl C₁₆H₁₁BrNO₃ ~362.2 (predicted) ~300 (predicted) ~1.40 (predicted) ~12.5 (predicted)
N-([2,3'-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide 2-CF₃ [2,3'-Bifuran]-5-ylmethyl C₁₇H₁₂F₃NO₃ 335.28 288.3 ± 40.0 1.315 ± 0.06 13.15 ± 0.46
2-Amino-N-cyclohexyl-5-bromobenzamide 5-Br, 2-NH₂ Cyclohexyl C₁₃H₁₇BrN₂O 309.2 Not reported Not reported Not reported

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The bifuran moiety, combined with the bromobenzamide group, suggests diverse interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12BrNO2\text{C}_{15}\text{H}_{12}\text{BrN}\text{O}_{2}

Molecular Characteristics

PropertyValue
Molecular Weight300.16 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules. The bifuran moiety can engage in π-π stacking interactions with aromatic amino acids, while the bromobenzamide group may form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction could modulate several biochemical pathways, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that brominated compounds can inhibit tubulin polymerization, a crucial process for cell division. This inhibition can lead to cell cycle arrest in cancer cells.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties. The presence of the bifuran moiety is known to enhance the antibacterial activity of certain compounds, making it a potential candidate for developing new antibiotics.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxic effects of similar bromobenzamide derivatives on various cancer cell lines demonstrated significant growth inhibition at low micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Testing : In a comparative study of various bifuran derivatives, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of bromobenzamides revealed that modifications on the benzene ring significantly impacted biological activity. Substituents that enhance lipophilicity were associated with increased potency against cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.